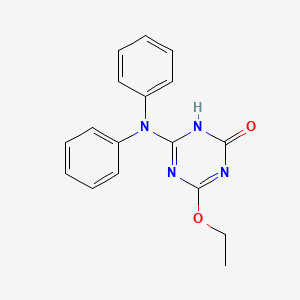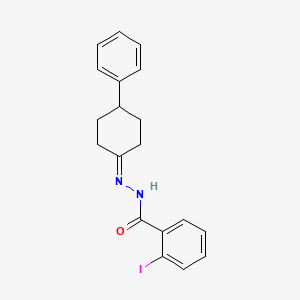![molecular formula C18H27ClN2O2 B6116976 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as clopenthixol, is a neuroleptic drug that belongs to the thioxanthene class. It is commonly used to treat schizophrenia and other psychotic disorders. Clopenthixol has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
Clopenthixol exerts its therapeutic effects by blocking the dopamine D2 receptors in the brain. This reduces the activity of dopamine in the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia, such as hallucinations and delusions. At the same time, 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol also blocks the dopamine D1 receptors in the mesocortical pathway, which is responsible for the negative symptoms of schizophrenia, such as apathy and social withdrawal.
Biochemical and Physiological Effects:
Clopenthixol has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of serotonin and norepinephrine, which are neurotransmitters that regulate mood and behavior. It also reduces the activity of acetylcholine, which is involved in learning and memory. Clopenthixol has been shown to increase the density of dopamine D2 receptors in the brain, which may contribute to its long-term therapeutic effects.
实验室实验的优点和局限性
Clopenthixol has several advantages as a research tool. It is a well-established neuroleptic drug with a known mechanism of action, making it a reliable tool for studying the effects of neuroleptic drugs on the brain. It is also relatively easy to administer and has a long half-life, making it suitable for long-term studies. However, 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol also has some limitations. It can cause sedation and other side effects, which may interfere with the interpretation of experimental results. It is also a potent dopamine antagonist, which may limit its use in studies of other neurotransmitter systems.
未来方向
There are several future directions for research on 4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new neuroleptic drugs that target specific subtypes of dopamine receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain, particularly in relation to the development of tardive dyskinesia and other movement disorders. Finally, there is a need for more research on the use of this compound in combination with other drugs, such as antidepressants and mood stabilizers, to improve the treatment of schizophrenia and other psychotic disorders.
合成方法
Clopenthixol can be synthesized by reacting 4-chloro-2-methylphenol with cyclopentylmagnesium bromide, followed by reacting the resulting product with 3-(2-hydroxyethyl)-1-piperazine. The final product is obtained after purification by recrystallization.
科学研究应用
Clopenthixol has been widely used in scientific research to study the mechanism of action of neuroleptic drugs. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and cognition. Clopenthixol has also been used to study the effects of neuroleptic drugs on the central nervous system and to investigate the underlying mechanisms of schizophrenia and other psychotic disorders.
属性
IUPAC Name |
4-chloro-2-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c19-15-5-6-18(23)14(11-15)12-20-8-9-21(16-3-1-2-4-16)17(13-20)7-10-22/h5-6,11,16-17,22-23H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDKYCNYAVQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)


![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6116989.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
